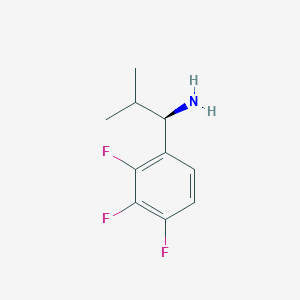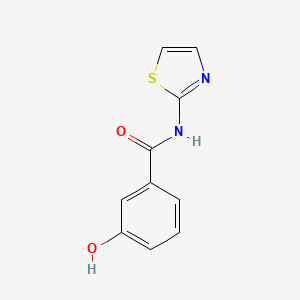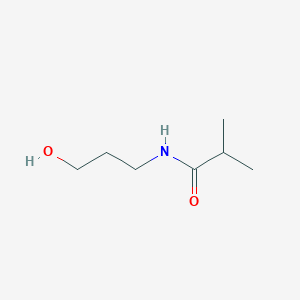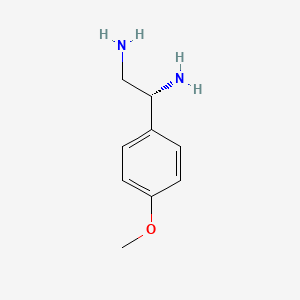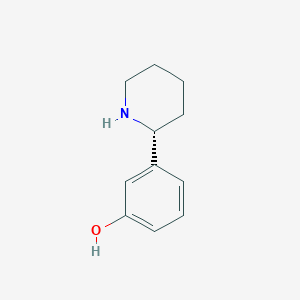
3-((2R)-2-Piperidyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2R)-2-Piperidyl)phenol is an organic compound that features a phenol group attached to a piperidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and piperidines. Phenols are known for their antioxidant properties, while piperidines are commonly found in various alkaloids and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R)-2-Piperidyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .
Another method involves the reduction of a nitro-substituted phenol to an amine, followed by cyclization to form the piperidine ring. This process often uses reducing agents like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2R)-2-Piperidyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens, alkyl halides
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Applications De Recherche Scientifique
3-((2R)-2-Piperidyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((2R)-2-Piperidyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals . The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Known for its antiseptic properties and used in various disinfectants.
Piperidine: Found in many alkaloids and pharmaceuticals, known for its biological activity.
Uniqueness
3-((2R)-2-Piperidyl)phenol is unique due to its combination of a phenol group and a piperidine ring. This dual functionality allows it to exhibit both antioxidant properties and potential neurological effects, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2/t11-/m1/s1 |
Clé InChI |
DHLQLVALWZRDJK-LLVKDONJSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC(=CC=C2)O |
SMILES canonique |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



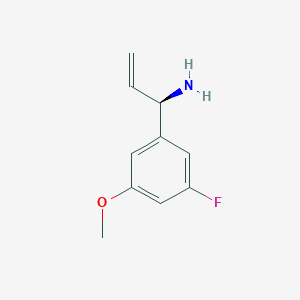

![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)

![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
![2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)

